molecular formula C11H18ClN5 B12221624 1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12221624
M. Wt: 255.75 g/mol
InChI Key: ITCXCIUZQUDLPH-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl groups to introduce the 1-ethyl and 4-methyl substituents.

    Substitution: The N-[(2-methylpyrazol-3-yl)methyl] group is introduced through a substitution reaction, where the pyrazole ring reacts with an appropriate alkylating agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in organic synthesis and medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

    1-methyl-3-ethylpyrazole: This compound has a similar pyrazole ring structure but with different substituents, leading to variations in its chemical and biological properties.

    4-methyl-1-phenylpyrazole:

    3,5-dimethylpyrazole: This compound has two methyl groups on the pyrazole ring, which may influence its stability and reactivity compared to the target compound.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties that are of interest for various applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-13-15(10)3;/h5-6,8H,4,7H2,1-3H3,(H,12,14);1H

InChI Key

ITCXCIUZQUDLPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=NN2C)C.Cl

Origin of Product

United States

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